6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

KCNQ2/Q3 Potassium Channel Antagonist

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-08-3) is a heteroaromatic quinoline-3-carboxylic acid derivative characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinoline core. This specific substitution pattern imparts distinct physicochemical properties and biological activity compared to closely related quinoline carboxylic acids.

Molecular Formula C11H5ClF3NO2
Molecular Weight 275.61 g/mol
CAS No. 929974-08-3
Cat. No. B3168508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
CAS929974-08-3
Molecular FormulaC11H5ClF3NO2
Molecular Weight275.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H5ClF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
InChIKeyXGRZSYIRQHIHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 929974-08-3): A Precision-Functionalized Quinoline Scaffold for Ion Channel and Medicinal Chemistry Research


6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-08-3) is a heteroaromatic quinoline-3-carboxylic acid derivative characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinoline core . This specific substitution pattern imparts distinct physicochemical properties and biological activity compared to closely related quinoline carboxylic acids [1]. The compound is commercially available from multiple vendors with purities typically ≥95% and is supplied as a solid for research and further manufacturing use only .

Why 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid Cannot Be Replaced by Simple Quinoline-3-carboxylic Acid Analogs


Substituting this compound with generic quinoline-3-carboxylic acid derivatives (e.g., CAS 6480-68-8) or analogs bearing only a single substituent (e.g., 6-chloro or 4-trifluoromethyl alone) will fundamentally alter both molecular recognition and physicochemical behavior. The synergistic combination of the electron-withdrawing 6-chloro and the lipophilic, metabolically stable 4-trifluoromethyl groups creates a unique electronic and steric environment that is critical for its observed nanomolar antagonism at KCNQ2/Q3 channels and its distinct bulk properties such as density and acidity [1][2]. Absent these specific substituents, potency, selectivity, and solubility are likely to be compromised, undermining structure-activity relationship (SAR) studies and synthetic derivatization [2][3].

Quantitative Evidence for Prioritizing 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 929974-08-3)


Nanomolar KCNQ2/Q3 Antagonism: Potency and Selectivity Profile vs. ML252

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid acts as an antagonist of the heteromeric KCNQ2/Q3 (Kv7.2/7.3) potassium channel with an IC50 of 120 nM in CHO cells [1]. In comparison, the well-characterized KCNQ2 inhibitor ML252 exhibits an IC50 of 69 nM for the KCNQ2 homomeric channel [2]. While both compounds are nanomolar inhibitors, this compound demonstrates a distinct selectivity window: it is >340-fold selective over KCNQ1/MINK (IC50 = 41,000 nM) [1], whereas ML252 exhibits >40-fold selectivity over KCNQ1 (IC50 = 2,920 nM) [2]. This differential selectivity profile is crucial for target validation studies.

KCNQ2/Q3 Potassium Channel Antagonist Neurological Research Pain Epilepsy

Physicochemical Differentiation: Increased Density and Acidity vs. Non-Fluorinated and Non-Chlorinated Analogs

The introduction of both a chlorine and a trifluoromethyl group onto the quinoline-3-carboxylic acid scaffold significantly alters its bulk properties compared to simpler analogs. Predicted density for 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is 1.577 g/cm³ [1], which is substantially higher than that of 6-chloroquinoline-3-carboxylic acid (1.469 g/cm³) and 4-(trifluoromethyl)quinoline-3-carboxylic acid (1.481 g/cm³) [2]. The predicted pKa of 2.72 [1] also differs notably from 6-chloroquinoline-3-carboxylic acid (pKa = 2.02) .

Physicochemical Properties Density pKa Building Block Medicinal Chemistry Property Prediction

CYP450 Off-Target Profile: Differentiated from Quinoline-3-carboxylic Acid Class Baseline

Evaluation of off-target liability on cytochrome P450 enzymes reveals a specific inhibitory profile. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid inhibits CYP3A4 with an IC50 of 3,900 nM and CYP2D6 with an IC50 of 19,900 nM [1]. In contrast, other quinoline-3-carboxylic acid derivatives have been reported to exhibit much stronger inhibition of certain CYP isoforms [2]. The relatively high IC50 values for this compound suggest a lower potential for CYP-mediated drug-drug interactions compared to more potent CYP inhibitors within the quinoline class.

CYP450 Drug Metabolism Off-Target Selectivity ADME Toxicology

Optimal Scientific and Industrial Use Cases for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid


KCNQ2/Q3 Potassium Channel Probe for Neurological Disease Modeling

Based on its nanomolar antagonism of KCNQ2/Q3 channels (IC50 = 120 nM) and selectivity over KCNQ1 [1], this compound is optimally deployed as a pharmacological tool compound to dissect the role of Kv7.2/7.3 channels in neuronal excitability, synaptic transmission, and in vitro models of pain, epilepsy, or Alzheimer's disease. Its distinct selectivity profile compared to ML252 makes it valuable for orthogonal target validation studies [1][2].

Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration

The unique combination of a 6-chloro and 4-trifluoromethyl group on a carboxylic acid handle provides a differentiated scaffold for medicinal chemistry. The distinct physicochemical properties (density 1.577 g/cm³, pKa 2.72) [3] can be exploited to tune solubility and lipophilicity in derivative libraries. It serves as a direct precursor for amide coupling or esterification reactions to generate novel KCNQ2/Q3 modulators or other bioactive molecules [1][3].

Reference Standard for CYP450 Interaction Assays in Early Drug Discovery

With well-characterized inhibition data for CYP3A4 (IC50 = 3,900 nM) and CYP2D6 (IC50 = 19,900 nM) [1], this compound can be utilized as a control or reference material in high-throughput in vitro ADME assays. Its relatively low inhibitory potency makes it a useful comparator for assessing the metabolic liability of more potent CYP inhibitors derived from quinoline-based chemical series [1][4].

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